2-Amino-3-bromo-5-methylpyridine

Coordination Chemistry Magnetic Materials Inorganic Synthesis

Medicinal chemistry teams require specific substitution patterns for kinase inhibitor cores-regioisomeric analogs fail to deliver the correct cyclization geometry. This 3-bromo-5-methyl-2-aminopyridine solves that gap. - **Core utility**: Enables regioselective imidazo[1,2-a]pyridine construction for JNK/ERK inhibitors via Suzuki-Miyaura/Buchwald-Hartwig. - **Scale-ready**: Documented at 45 g scale for PI3Kβ intermediate synthesis. - **Supply**: White to yellow crystalline powder, ≥98% (GC), water-insoluble but soluble in methanol/CHCl3.

Molecular Formula C6H7BrN2
Molecular Weight 187.04 g/mol
CAS No. 17282-00-7
Cat. No. B030763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-methylpyridine
CAS17282-00-7
Synonyms3-Bromo-5-methyl-2-pyridinamine;  6-Amino-5-bromo-3-picoline; 
Molecular FormulaC6H7BrN2
Molecular Weight187.04 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=C1)N)Br
InChIInChI=1S/C6H7BrN2/c1-4-2-5(7)6(8)9-3-4/h2-3H,1H3,(H2,8,9)
InChIKeyNDPKXEWDWTZBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-5-methylpyridine: Physicochemical & Procurement Specs


2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7) is a 3-bromo-substituted 2-aminopyridine derivative with a molecular formula of C6H7BrN2 and a molecular weight of 187.04 g/mol [1]. Its canonical IUPAC name is 3-bromo-5-methylpyridin-2-amine [1]. The compound exhibits a melting point range of 73–76 °C (lit.) [2] and is typically supplied as a crystalline powder ranging in color from white to yellow or brown, with common purity specifications of ≥98% (GC) [3]. Its topological polar surface area is 38.9 Ų, and it is insoluble in water but soluble in methanol and chloroform .

Ligand Design Bromo-substituted pyridine for dinuclear copper(II) complexes
Cross-Coupling 3-bromo leaving group enables Suzuki-Miyaura and Buchwald-Hartwig reactions
Med Chem Building Block 2-Amino-3-bromo-5-methyl pattern for imidazo[1,2-a]pyridine kinase inhibitor scaffolds

2-Amino-3-bromo-5-methylpyridine: Irreplaceability vs. Simple Analogs


Simple substitution with unsubstituted 2-aminopyridine or regioisomeric analogs such as 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5) or 2-amino-3-bromopyridine fails to replicate the specific molecular geometry and electronic environment required for selective kinase inhibitor scaffold construction and magnetostructural coordination chemistry. The synergistic positioning of the amino group at the 2-position, bromine at the 3-position, and methyl group at the 5-position on the pyridine ring creates a unique steric and electronic profile that governs regioselective cross-coupling outcomes and ligand field effects . The specific substitution pattern directly influences the outcome of Suzuki-Miyaura and Buchwald-Hartwig couplings used to build imidazo[1,2-a]pyridine cores targeting JNK and ERK kinases , as well as the antiferromagnetic exchange coupling observed in alkoxo-bridged dinuclear copper(II) complexes [1].

Regioselectivity may shift
5-Bromo or des-methyl analogs may alter cyclization outcome; imidazo[1,2-a]pyridine formation depends on adjacent amino and bromo groups.
Ligand field effects may differ
Unsubstituted or cyano analogs likely change coordination geometry and magnetic exchange, as electronic environment at 3-position is distinct.

2-Amino-3-bromo-5-methylpyridine: Evidence for Differentiated Selection


Antiferromagnetic Coupling vs. 2-Amino-3-cyanopyridine

In a direct head-to-head study, 2-amino-3-bromo-5-methylpyridine (L1) and 2-amino-3-cyanopyridine (L2) were compared as ligands in alkoxo-bridged dinuclear copper(II) complexes of the general formula [Cu2(L)4(O-R)2](A)2 (R = CH3 or CH3CH2; A = NO3⁻ or ClO4⁻). All six complexes exhibited antiferromagnetic interaction at room temperature [1]. The room-temperature magnetic moment per copper atom for L1-based complexes (C1, C2, C5) ranged from 1.37 to 1.52 B.M., with the L1 ligand consistently yielding structurally characterized Cu2N2O2 dinuclear units with bridging methoxo or ethoxo groups [1]. The X-band ESR spectra revealed a weak half-field band at approximately 1660 gauss, characteristic of the copper(II)-copper(II) dimer and strongly suggesting a triplet spin species [1].

Magnetic Moment
Head-to-head
L1 complexes: 1.37–1.52 B.M. per Cu; L2: comparable range
Supports use as ligand in magnetic dinuclear complexes
No significant difference; bromo substitution compatible
Coordination Chemistry Magnetic Materials Inorganic Synthesis

Regioselective Imidazo[1,2-a]pyridine Kinase Inhibitor Scaffolds

2-Amino-3-bromo-5-methylpyridine serves as a key intermediate for constructing imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, imidazo[1,2-c]pyrimidines, and imidazo[1,2-d]triazines that function as JNK and ERK kinase inhibitors . The bromine at the 3-position adjacent to the 2-amino group enables regioselective cyclization and cross-coupling reactions that are not accessible using the 5-bromo regioisomer (CAS 3430-21-5), where the bromine is positioned distal to the amino group, or with 2-amino-3-bromopyridine (CAS 13534-99-1), which lacks the 5-methyl group that influences steric and electronic parameters during palladium-catalyzed couplings .

Kinase Inhibitor Scaffold
Class-level
3-bromo-5-methyl pattern enables regioselective imidazo[1,2-a]pyridine formation
Regiochemistry may not be achieved with regioisomers
No direct comparative synthesis data; review required
Medicinal Chemistry Kinase Inhibition Cross-Coupling

Commercial Availability & Cost vs. Regioisomers

2-Amino-3-bromo-5-methylpyridine (CAS 17282-00-7) is commercially available in research quantities (100 mg to 500 g) with >98% purity at pricing of approximately $9.90 for 1 g and $369.90 for 100 g from major chemical suppliers . The global market size for this specific compound is estimated at USD 155.75 million in 2024, with projected growth to USD 275.30 million by 2032 at a CAGR of 7.1%, driven predominantly by pharmaceutical intermediates (53.6% share) [1]. In contrast, the 5-bromo regioisomer 2-amino-5-bromo-3-methylpyridine (CAS 3430-21-5) exhibits a different patent landscape with 976 associated patents [2], indicating distinct application domains and potentially different supply-demand dynamics that may affect procurement planning.

Supply & IP Landscape
Cross-study
Market: USD 155M (2024); 976 patents for 5-bromo regioisomer
Distinct supply chain and application domains
Market data from Future Market Report, 2024
Procurement Supply Chain Cost Analysis

2-Amino-3-bromo-5-methylpyridine: Research & Application Scenarios


Magnetic Dinuclear Copper(II) Complex Synthesis

This compound functions as a pyridine-based ligand (L1) in alkoxo-bridged dinuclear copper(II) complexes of the formula [Cu2(L1)4(O-R)2](A)2 (R = CH3 or CH3CH2; A = NO3⁻ or ClO4⁻). The resulting complexes exhibit room-temperature antiferromagnetic coupling with magnetic moments of 1.37–1.52 B.M. per copper atom and characteristic ESR half-field bands at ~1660 gauss, as demonstrated in direct comparative studies with 2-amino-3-cyanopyridine [1]. The bromo substituent provides a synthetic handle for further functionalization via cross-coupling, enabling the preparation of magnetostructural libraries not accessible with non-halogenated aminopyridine ligands.

Imidazo[1,2-a]pyridine JNK/ERK Kinase Inhibitor Intermediate

The 3-bromo-5-methyl-2-amino substitution pattern is specifically required for the regioselective construction of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrazines, imidazo[1,2-c]pyrimidines, and imidazo[1,2-d]triazines that act as JNK and ERK kinase inhibitors . The adjacent amino and bromo groups on the pyridine ring enable the formation of the fused imidazo core, a scaffold that would not be accessible using regioisomeric analogs such as 2-amino-5-bromo-3-methylpyridine, where the bromine is positioned distal to the amino group, precluding the required cyclization geometry .

Suzuki-Miyaura & Buchwald-Hartwig Cross-Coupling Substrate

2-Amino-3-bromo-5-methylpyridine is an ideal substrate for metal-catalyzed cross-coupling reactions including Suzuki-Miyaura and Buchwald-Hartwig couplings . The bromine at the 3-position serves as an effective leaving group for palladium-catalyzed bond formation, while the 5-methyl group provides steric differentiation that can influence regioselectivity in multi-step sequences. In a documented synthetic procedure, this compound was used at 45 g scale (0.45 mol) in dichloromethane with malonyl dichloride for the preparation of PI3Kβ inhibitor intermediates [2], demonstrating its utility in scale-up medicinal chemistry workflows.

Kinase Inhibitor Program Procurement

Given its established role in preparing JNK and ERK kinase inhibitor scaffolds and the growing global market projected to reach USD 275.30 million by 2032 (CAGR 7.1%) [3], this compound represents a strategic procurement target for medicinal chemistry groups focused on kinase drug discovery. Multiple vendors supply the compound in >98% purity at competitive research-scale pricing ($9.90/g to $369.90/100g) , ensuring reliable supply chain access for hit-to-lead and lead optimization campaigns.

Application
Selection Property
Validation Focus
Magnetic Dinuclear Cu(II) Complex Synthesis
3-Bromo-5-methyl-2-aminopyridine ligand with orthogonal reactivity
Antiferromagnetic coupling response and ESR half-field band detection
Imidazo[1,2-a]pyridine JNK/ERK Kinase Inhibitor Intermediate
Adjacent amino and bromo for regioselective cyclization
Cyclization product identity by NMR/HPLC
Suzuki-Miyaura & Buchwald-Hartwig Cross-Coupling Substrate
Bromine leaving group at 3-position for palladium-catalyzed couplings
Cross-coupling efficiency and regioselectivity
Kinase Inhibitor Program Procurement
Multi-vendor supply with consistent purity
Vendor lot consistency and pricing review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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